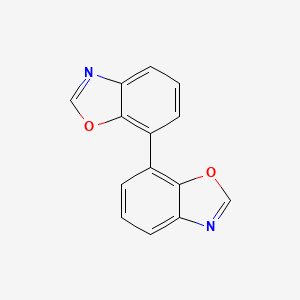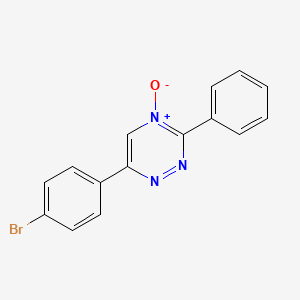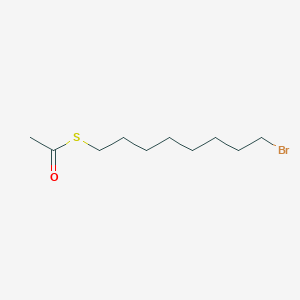![molecular formula C14H7ClF3NO5 B14248565 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid CAS No. 188969-83-7](/img/structure/B14248565.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid is an organic compound with the molecular formula C14H8ClF3O5. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a benzoic acid core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Salt-forming Reaction: The initial step involves the formation of a salt using a crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent.
Etherification: The salt is then subjected to etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C.
Acidification: The final step involves acidification of the etherate to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow nitration techniques. This method enhances the efficiency and safety of the process by using droplet-based microreactors, which allow for better control over reaction parameters and improved mass transfer .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: Reactions where one functional group is replaced by another.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nitration: Typically involves mixed acids such as nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, plastics, and herbicides.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure but lacks the nitro group.
4-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure with a different position of the substituent groups.
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid is unique due to the presence of both a nitro and trifluoromethyl group, which imparts specific chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
188969-83-7 |
|---|---|
Molecular Formula |
C14H7ClF3NO5 |
Molecular Weight |
361.65 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO5/c15-9-6-8(14(16,17)18)2-4-11(9)24-12-5-7(13(20)21)1-3-10(12)19(22)23/h1-6H,(H,20,21) |
InChI Key |
XXSNWHZLMADSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)




![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)


![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)


